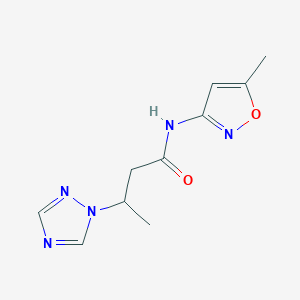
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.
Acylation of Aniline: 4-Acetylaniline is synthesized by acetylating aniline with acetic anhydride.
Coupling Reaction: The final step involves coupling 4-acetylaniline with 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid or its derivative under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the acetyl group or the pyrazole ring, leading to the formation of corresponding ketones or N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield a carboxylic acid, while reduction could produce an alcohol.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating its effects on cellular processes and pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and pyrazole groups are likely involved in binding interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-acetylphenyl)-3-(1H-pyrazol-1-yl)butanamide: Lacks the methyl groups on the pyrazole ring, which may affect its reactivity and biological activity.
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propionamide: Has a shorter carbon chain, potentially altering its physical and chemical properties.
Uniqueness
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the acetylphenyl and dimethylpyrazole moieties, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-9-12(2)20(19-11)13(3)10-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-9,13H,10H2,1-4H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJWTPOACYJZOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Acetyl-4-[2-hydroxy-3-(4-methylpiperidyl)propoxy]-3-methoxybenzene](/img/structure/B497141.png)
![N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide](/img/structure/B497142.png)



